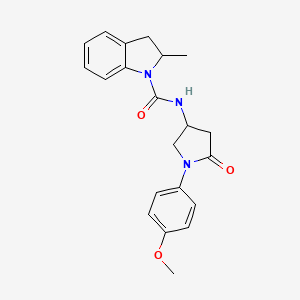

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide

Description

Properties

IUPAC Name |

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-14-11-15-5-3-4-6-19(15)24(14)21(26)22-16-12-20(25)23(13-16)17-7-9-18(27-2)10-8-17/h3-10,14,16H,11-13H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQJIAYVBZQPFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide typically involves multi-step organic reactions, often starting from commercially available precursors. The first step often involves the synthesis of 1-(4-methoxyphenyl)pyrrolidin-3-one, followed by its reaction with 2-methylindoline-1-carboxylic acid or its derivatives. The reactions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product's purity and yield.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using optimized conditions derived from lab-scale experiments. This might involve automated reaction systems, continuous flow reactors, and rigorous purification processes like recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide undergoes various types of chemical reactions:

Oxidation: : Can result in the formation of more complex oxygenated derivatives.

Reduction: : This compound can be reduced to simpler amines or alcohols under specific conditions.

Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, particularly on the indoline and pyrrolidine rings.

Common Reagents and Conditions

Reagents commonly used with this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed depend on the type of reaction. Oxidation typically yields more oxygenated species, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups into the molecule, potentially altering its biological activity.

Scientific Research Applications

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide has found use in:

Chemistry: : As a model compound in studying complex organic reactions and mechanisms.

Biology: : Potential as a probe in studying protein-ligand interactions due to its unique structure.

Medicine: : Possible therapeutic applications being explored in drug discovery programs.

Industry: : Utilized in developing advanced materials and chemical products due to its robust chemical properties.

Mechanism of Action

The mechanism of action of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide involves interactions with specific molecular targets within biological systems. Its indoline and pyrrolidine structures allow it to bind to proteins and enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the biological context, but it is believed to interact with certain signaling pathways crucial for cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with other pyrrolidinone- and carboxamide-containing molecules. Below is a detailed comparison based on substituents, synthesis routes, and reported activities:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Impact on Activity: The 4-methoxyphenyl group in the target compound and compound 20a suggests a preference for electron-rich aromatic systems in modulating receptor binding (e.g., GPR139).

Heterocyclic Influence: The thiadiazole ring in may enhance metabolic stability compared to the indoline group in the target compound, which could confer greater CNS penetration.

Synthetic Feasibility: Compound 20a achieved 99.4% purity via HPLC, suggesting robust synthetic protocols for methoxyphenyl-containing analogs. No yield data are available for the target compound, but conventional carboxamide coupling (as in ) is likely applicable.

Biological Activity

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a combination of an indoline core , a pyrrolidinone ring , and a methoxyphenyl group . The molecular formula is , and it has a molecular weight of approximately 349.4 g/mol. The presence of these functional groups suggests potential interactions with biological targets, which are crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity by binding to active sites or allosteric sites. This is significant in therapeutic contexts where enzyme inhibition can lead to desired pharmacological outcomes.

- Receptor Modulation : It may also interact with various receptors, influencing signaling pathways that are vital for cellular responses.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

- Antibacterial Activity : Preliminary studies suggest that derivatives of similar structural frameworks exhibit moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .

- Antitumor Effects : Compounds with similar heterocyclic structures have shown potential in cancer therapy through mechanisms such as apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : Studies have demonstrated that related compounds show strong inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease, which are critical in treating conditions like Alzheimer's disease and urinary infections, respectively .

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial properties of compounds similar to this compound, several derivatives were tested against multiple bacterial strains. The results indicated notable activity against Bacillus subtilis, with some compounds achieving IC50 values as low as 2 µM .

Case Study 2: Enzyme Inhibition

A series of synthesized compounds were evaluated for their inhibitory effects on urease and AChE. The most active derivatives exhibited IC50 values significantly lower than the standard reference compounds, indicating their potential as effective enzyme inhibitors .

Research Findings Summary Table

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR confirm regiochemistry and functional groups (e.g., methoxy proton at δ 3.8–4.0 ppm, pyrrolidinone carbonyl at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated for : 377.42 g/mol) .

- X-ray Crystallography : Resolves stereochemistry of the pyrrolidinone ring and indoline substituents .

How can reaction yields be optimized during the carboxamide coupling step?

Q. Advanced

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalyst Optimization : Use of DMAP (4-dimethylaminopyridine) accelerates coupling efficiency by 20–30% .

- Temperature Control : Reactions performed at 0–5°C minimize racemization of the indoline moiety .

Data-Driven Approach : DOE (Design of Experiments) models can identify optimal reagent ratios (e.g., 1.2:1 coupling agent:substrate) .

What mechanisms underlie its reported biological activity?

Q. Advanced

- Enzyme Inhibition : The pyrrolidinone ring may act as a transition-state mimic for serine hydrolases, as seen in analogous compounds with IC values <1 μM .

- Receptor Modulation : The 4-methoxyphenyl group enhances binding to GPCRs (e.g., serotonin receptors) via hydrophobic interactions, validated via radioligand displacement assays .

Dose-Response Analysis : EC values should be determined across multiple cell lines to assess selectivity .

How should researchers address contradictions in biological activity data across studies?

Q. Advanced

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects .

- Metabolic Stability Assays : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

- Orthogonal Assays : Compare results from enzymatic assays (e.g., fluorescence-based) with cellular viability assays (MTT, ATP-lite) .

What structural analogs have shown comparable or superior activity?

Q. Advanced

What challenges arise in analyzing its stability under physiological conditions?

Q. Advanced

- pH Sensitivity : The pyrrolidinone ring may undergo hydrolysis at pH >8.0, requiring stability studies in buffers mimicking blood (pH 7.4) and lysosomes (pH 4.5) .

- Photodegradation : Methoxy groups increase UV sensitivity; storage in amber vials is recommended .

Analytical Mitigation : Use LC-MS/MS to quantify degradation products (e.g., open-chain carboxylic acids) .

How can computational methods aid in its preclinical development?

Q. Advanced

- Docking Studies : Predict binding poses with targets like COX-2 or kinases using AutoDock Vina .

- ADMET Prediction : Tools like SwissADME estimate logP (≈2.5) and BBB permeability, guiding lead optimization .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC values to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.